(2-Methylenecyclopropyl)methanol

Descripción general

Descripción

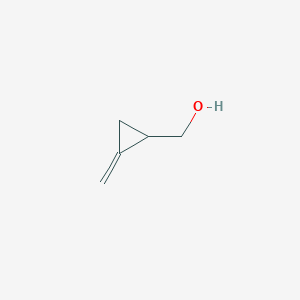

(2-Methylenecyclopropyl)methanol is an organic compound with the molecular formula C5H8O It is a colorless liquid with a sweet odor and is known for its unique structure, which includes a methylene group attached to a cyclopropyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2-Methylenecyclopropyl)methanol can be synthesized through several methods. One common approach involves the reaction of methylenecyclopropane with formaldehyde in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies, but they generally involve the optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance the reaction rate and selectivity .

Análisis De Reacciones Químicas

Types of Reactions

(2-Methylenecyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Aldehydes, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Substituted methylenecyclopropyl derivatives

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

(2-Methylenecyclopropyl)methanol, also known by its CAS number 29279-66-1, is characterized by the molecular formula CHO. The synthesis of this compound typically involves multi-step reactions starting from simpler precursors, as demonstrated in various studies .

Synthesis Overview

- Starting Materials : Common precursors include methylenecyclopropyl derivatives.

- Key Reactions : The synthesis often employs oxidation and alkylation techniques to achieve the desired structure.

- Yield and Purity : High yields (often >70%) can be achieved with proper optimization of reaction conditions.

Medicinal Chemistry

This compound serves as a vital intermediate in the development of antiviral agents. Research indicates its derivatives exhibit significant activity against viral pathogens by acting on nucleoside analogs .

- Antiviral Activity : The compound has been utilized to synthesize stereoisomeric analogs of nucleosides, which show promising antiviral properties.

- Mechanism of Action : These derivatives inhibit viral replication by mimicking natural substrates involved in nucleic acid synthesis.

Toxicology

The compound has been linked to cases of poisoning, particularly through the consumption of certain fruits containing methylenecyclopropylglycine (MCPG), a metabolite derived from this compound .

- Clinical Implications : Analytical methods have been developed to quantify MCPG in biological samples, aiding in the diagnosis of poisoning cases.

- Detection Methods : Techniques such as UPLC-MS/MS have been employed to detect low concentrations of MCPG in serum and urine, enhancing clinical diagnostics .

Quantitative Analysis

Quantitative analysis of this compound and its metabolites is crucial for both research and clinical applications. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a standard method used for this purpose.

| Method | Detection Limit | Application |

|---|---|---|

| UPLC-MS/MS | 0.5 nmol/L | Clinical diagnosis of poisoning |

| HPLC | Varies | Research applications in drug development |

Case Studies

- A study highlighted the successful integration of MCPG quantification into established diagnostic procedures for assessing poisoning from Sapindaceae family fruits .

- Another investigation focused on synthesizing various (Z)- and (E)-isomers of methylenecyclopropyl derivatives to evaluate their biological activity against viral infections .

Mecanismo De Acción

The mechanism of action of (2-Methylenecyclopropyl)methanol involves its interaction with specific molecular targets. The methylene group can undergo electrophilic addition reactions, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially altering their function. The exact pathways and molecular targets depend on the specific context of its use .

Comparación Con Compuestos Similares

Similar Compounds

- (2-Methylenecyclopropyl)phenylmethanol

- (2-Methylenecyclopropyl)methyl 1-cyclohexene-1-carboxylate

- (Methylenecyclopropyl)acetic acid

Uniqueness

(2-Methylenecyclopropyl)methanol is unique due to its methylene group attached to a cyclopropyl ring, which imparts distinct reactivity compared to other similar compounds. This structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis[5][5].

Actividad Biológica

(2-Methylenecyclopropyl)methanol, a compound with the molecular formula CHO, has garnered attention for its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and applications in medicinal chemistry.

This compound is characterized by its unique methylene cyclopropyl structure, which contributes to its reactivity. It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. The compound can undergo electrophilic addition reactions due to the presence of a methylene group, allowing it to interact with various nucleophiles and biological molecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological targets. This reactivity can alter the function of proteins and other biomolecules. While specific molecular targets remain under investigation, studies suggest that the compound may interact with enzymes and receptors involved in metabolic pathways .

Antiviral and Anticancer Properties

Research indicates that derivatives of this compound are being explored for their antiviral and anticancer properties. For instance, compounds containing a methylenecyclopropane moiety have shown potent antiviral activity against various viruses, including herpes simplex virus types 1 and 2 . The structural modifications in these derivatives enhance their stability and efficacy compared to natural nucleosides.

Antibacterial Activity

A notable study identified this compound as a significant component of the ethanolic extract from Laurus nobilis leaves, which exhibited antibacterial activity against Staphylococcus aureus. Although the specific mechanism of action was not elucidated, it is hypothesized that the compound may disrupt bacterial protein functions or cellular processes. Further research is necessary to clarify these interactions.

Study on Antiviral Activity

A study evaluated various methylenecyclopropane analogues for their antiviral effects in human embryonic lung cells. The results indicated that certain analogues demonstrated significant antiviral activity without notable cytotoxicity at concentrations up to 100 µg/mL . This suggests a favorable therapeutic profile for further development.

Investigation into Mechanisms

Another investigation focused on understanding how methanogenic microorganisms activate methanol biologically. The MtaBC complex from Methanosarcina barkeri was studied to reveal insights into enzymatic mechanisms involving methanol activation, which could parallel the reactivity observed in this compound .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Methylenecyclopropyl)methanol and its stereoisomers?

- Methodological Answer : The compound and its derivatives are synthesized via multi-step reactions involving cyclopropane intermediates. For example, (R)-(−)-(methylenecyclopropyl)methanol (ent-16) is used as a starting material to generate nitriles (e.g., ent-18) through oxidation to aldehydes, followed by cyanide addition . Subsequent hydrolysis and reduction yield diols (e.g., ent-22) with enantiomeric control, as demonstrated by specific optical rotations ([α]D values ranging from +2.7° to −25.0° in CHCl₃) .

Q. How can researchers characterize the enantiomeric purity of this compound derivatives?

- Methodological Answer : Enantiomeric purity is determined using polarimetry to measure specific optical rotation ([α]D), as reported for diols (e.g., ent-22: [α]D²⁵ +2.7°) and diacetates (e.g., ent-24: [α]D²⁷ −78.1°) . Complementary techniques like chiral HPLC or NMR with chiral shift reagents should be employed to resolve ambiguities in stereochemical assignments.

Q. What purification strategies are effective for isolating this compound derivatives?

- Methodological Answer : Chromatographic methods (e.g., flash column chromatography) are critical for isolating intermediates such as esters (e.g., ent-20 and ent-21) with yields of 28–41% . Recrystallization is used for final products (e.g., diol ent-23, mp 73–74°C), while distillation may be applied to volatile precursors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound-based nucleoside analogs?

- Methodological Answer : Key factors include:

- Catalyst selection : Use of palladium or nickel catalysts for hydrogenation steps to reduce steric hindrance in cyclopropane systems.

- Temperature control : Low temperatures (−78°C) during cyanide addition to prevent racemization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in esterification .

Documented yields for diacetates (81%) and brominated analogs (e.g., 26) suggest scalability with optimized stoichiometry .

Q. What strategies resolve contradictions in stereochemical outcomes during the synthesis of this compound derivatives?

- Methodological Answer : Discrepancies in enantiomer ratios (e.g., ent-20 vs. ent-21) arise from competing reaction pathways. Researchers should:

- Monitor reaction kinetics : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.

- Modify protecting groups : Benzyl or acetyl groups (e.g., ent-24) can stabilize transition states, favoring specific stereoisomers .

- Cross-validate data : Compare optical rotation values with computational models (DFT) to confirm absolute configurations .

Q. How do structural modifications of this compound influence its biological activity in antiviral studies?

- Methodological Answer : Derivatives like 2-(1,2-dihydroxyethyl)methylenecyclopropane analogues of 2’-deoxyadenosine exhibit antiviral potential by mimicking natural nucleosides. Key modifications include:

- Hydroxyl group acetylation : Enhances membrane permeability (e.g., diacetate ent-25, [α]D²⁷ −33.9°) .

- Bromination : Introduces electrophilic sites for covalent binding to viral polymerases (e.g., brominated analog 26) .

Biological assays (e.g., IC₅₀ measurements) should be paired with molecular docking to correlate structure-activity relationships.

Q. What analytical methods are recommended for detecting trace impurities in this compound samples?

- Methodological Answer :

- GC-MS : For volatile impurities (e.g., residual solvents like CHCl₃) with detection limits <1 ppm .

- HPLC-UV/HRMS : To identify polar byproducts (e.g., unreacted nitriles or esters) using C18 columns and acetonitrile/water gradients .

- NMR spectroscopy : ¹H/¹³C NMR (e.g., in CDCl₃) resolves regioisomeric impurities through characteristic shifts for cyclopropane protons (δ 1.2–2.5 ppm) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for this compound derivatives?

- Methodological Answer : For example, ester ent-20 is reported at 28% yield, while ent-21 is 41% under similar conditions . Potential causes include:

- Substrate purity : Impurities in ent-16 (starting alcohol) may alter reaction pathways.

- Steric effects : Bulkier substituents in ent-21 favor kinetic over thermodynamic control.

Replication studies with strict control of moisture/oxygen levels and reagent quality are essential to validate results.

Q. Research Design Considerations

Q. What in silico tools are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Model transition states for cyclopropane ring-opening reactions (e.g., with electrophiles).

- Molecular dynamics : Simulate solvent effects on stereoselectivity in esterification .

- Retrosynthetic software (e.g., CAS Synthesis Planner) : Propose routes for complex analogs (e.g., diacetate ent-24) .

Propiedades

IUPAC Name |

(2-methylidenecyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4-2-5(4)3-6/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFQAARMEJVWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951864 | |

| Record name | (2-Methylidenecyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29279-66-1 | |

| Record name | (2-Methylidenecyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylidenecyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.